molecular formula C8H19NO B13616887 4-(Isopropyl(methyl)amino)butan-1-ol

4-(Isopropyl(methyl)amino)butan-1-ol

Cat. No.: B13616887
M. Wt: 145.24 g/mol
InChI Key: GEOHCVFUJCXPKB-UHFFFAOYSA-N
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Description

4-(Isopropyl(methyl)amino)butan-1-ol is an organic compound with the molecular formula C8H19NO It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and the fourth carbon is substituted with an isopropyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(methyl)amino)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-1-ol with isopropyl(methyl)amine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chlorobutan-1-ol and isopropyl(methyl)amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-chlorobutan-1-ol is added to a solution of isopropyl(methyl)amine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products

    Oxidation: Formation of 4-(isopropyl(methyl)amino)butan-2-one.

    Reduction: Formation of 4-(isopropyl(methyl)amino)butane.

    Substitution: Formation of 4-(isopropyl(methyl)amino)butyl chloride or bromide.

Scientific Research Applications

4-(Isopropyl(methyl)amino)butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Isopropyl(methyl)amino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    4-(Isopropyl(methyl)amino)butane: Lacks the hydroxyl group, making it less polar.

    4-(Isopropyl(methyl)amino)butan-1-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

4-(Isopropyl(methyl)amino)butan-1-ol is unique due to the presence of both a hydroxyl group and an isopropyl(methyl)amino group on the butane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]butan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3

InChI Key

GEOHCVFUJCXPKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCO

Origin of Product

United States

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